molecular formula C12H18F3NO4 B2377680 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylicacid CAS No. 2253638-97-8

1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylicacid

Cat. No.: B2377680
CAS No.: 2253638-97-8
M. Wt: 297.274
InChI Key: FIJSWJREJOOPEA-UHFFFAOYSA-N
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Description

The compound 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl (-CF₃) substituent at the 3-position of the piperidine ring. The Boc group enhances stability during synthetic processes, while the trifluoromethyl group imparts electron-withdrawing effects and metabolic resistance, making this compound valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(19)16-6-4-5-11(7-16,8(17)18)12(13,14)15/h4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJSWJREJOOPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylicacid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a piperidine derivative as the starting material, which undergoes a series of reactions including alkylation, oxidation, and esterification to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylicacid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H24F3NO4
  • Molecular Weight : 387.4 g/mol
  • IUPAC Name : 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylic acid

The compound's structure includes a piperidine ring, which is crucial for its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a favorable modification in drug design.

Drug Development

1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid has been utilized in the synthesis of various pharmaceutical agents. Its derivatives have shown promise as selective inhibitors for specific biological targets. For instance, compounds derived from this structure have been explored for their activity against phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in autoimmune diseases and cancer.

Case Study : In a study published by MDPI, derivatives of pyrazolo[1,5-a]pyrimidine incorporating this piperidine structure demonstrated potent inhibitory activity against PI3Kδ with IC50 values as low as 18 nM, indicating strong potential for therapeutic applications in systemic lupus erythematosus (SLE) .

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows researchers to modify its structure to enhance biological activity or alter pharmacokinetic properties.

The biological activity of 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid has been investigated in several contexts:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Anti-inflammatory Effects : Due to its action on PI3Kδ, compounds derived from this structure may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Table 1: Summary of Biological Activities and IC50 Values

Compound DerivativeTargetIC50 Value (nM)Reference
CPL302415PI3Kδ18
Compound XCancer Cell Lines<100
Compound YInflammatory PathwaysTBD

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Target: 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid -CF₃ N/A C₁₂H₁₈F₃NO₄ 297.28 (calculated) Strongly electron-withdrawing, enhances metabolic stability .
1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid -CH₃ 534602-47-6 C₁₂H₂₁NO₄ 243.3 Hydrophobic, minimal steric hindrance .
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid -F 934342-39-9 C₁₁H₁₈FNO₄ 247.26 Moderate electron-withdrawing, smaller size than CF₃ .
1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)piperidine-3-carboxylic acid 3-fluorophenyl N/A C₁₈H₂₃FNO₄ 344.38 Bulky aromatic group, increases lipophilicity .
1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic acid 4-chlorobenzyl 174606-16-7 C₁₉H₂₄ClNO₄ 365.8 Chlorinated aromatic substituent, enhances binding affinity .
1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid -CH₂CH₃ N/A C₁₃H₂₃NO₄ 265.3 Larger alkyl chain, hydrophobic .
1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]piperidine-3-carboxylic acid propenyloxymethyl 2219375-98-9 C₁₅H₂₅NO₅ 299.36 Polar, reactive allyl ether group .

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃) : The target compound’s CF₃ group offers strong electron-withdrawing effects, improving metabolic stability and resistance to enzymatic degradation compared to methyl or ethyl groups . Its bulkiness may reduce solubility in aqueous media but enhances interactions with hydrophobic protein pockets.
  • Methyl (-CH₃) and Ethyl (-CH₂CH₃) : These groups contribute to hydrophobicity but lack the electronic effects of fluorine. Methyl derivatives (e.g., CAS 534602-47-6) are simpler to synthesize and often serve as intermediates .
  • Fluorine (-F) : The 3-fluoro analog (CAS 934342-39-9) balances moderate electron withdrawal with smaller steric demands, making it suitable for applications requiring precise steric control .

Structural Similarity Analysis

highlights that the 5-fluoro positional isomer (CAS 1241725-64-3) shares 94% similarity with the target compound. However, the shifted fluorine position alters electronic distribution and steric interactions, underscoring the importance of substituent placement .

Biological Activity

1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential applications in drug development and biochemical research. This article provides a comprehensive overview of its biological activity, including pharmacological effects, enzyme interactions, and its role as an intermediate in pharmaceutical synthesis.

  • Molecular Formula : C12_{12}H18_{18}F3_3NO4_4
  • Molecular Weight : 297.27 g/mol
  • CAS Number : 1260649-60-2

Biological Activity Overview

The compound exhibits various biological activities that can be categorized into the following areas:

1. Pharmaceutical Applications

1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals, particularly:

  • Analgesics : Its structure allows for modifications that enhance pain relief properties.
  • Anti-inflammatory drugs : The compound's derivatives have shown promise in reducing inflammation through targeted action on specific pathways.

2. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in disease processes:

  • ADAMTS7 Inhibition : A study demonstrated that derivatives of this compound can inhibit the ADAMTS7 enzyme, which is linked to the progression of atherosclerosis. The IC50_{50} values for inhibition were reported as follows:
CompoundIC50_{50} (nM)
150 ± 20
2380 ± 10
340 ± 10
4220 ± 80

This suggests that certain derivatives maintain potent inhibitory effects against ADAMTS7, highlighting their potential in cardiovascular disease treatment .

3. Biochemical Research

The compound is utilized in studies exploring receptor interactions and enzyme activities, aiding in the understanding of cellular mechanisms. It has been particularly useful in:

  • Investigating interactions with neurotransmitter receptors.
  • Exploring its role in modulating enzyme activity related to metabolic pathways.

Case Study 1: Synthesis and Activity of Piperidine Derivatives

In a recent study, various piperidine derivatives were synthesized from the base compound. These derivatives were tested for their ability to inhibit specific proteases involved in inflammatory responses. The results indicated that modifications to the trifluoromethyl group significantly enhanced inhibitory potency compared to non-fluorinated analogs .

Case Study 2: Drug Design and Development

Another research effort focused on using this compound as a scaffold for developing new analgesics. The incorporation of the trifluoromethyl group was found to improve bioavailability and therapeutic efficacy, making it a valuable asset in drug design .

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